molecular formula C19H25N5O4S2 B14803265 4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide

4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide

Cat. No.: B14803265
M. Wt: 451.6 g/mol
InChI Key: SWAUORXDOAHCMM-UHFFFAOYSA-N
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Description

4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonamide core, a methanesulfonamido group, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of benzenesulfonyl chloride with methanesulfonamide to form the methanesulfonamido-benzenesulfonamide intermediate. This intermediate is then reacted with N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of catalysts and specific solvents can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt the pH regulation in cancer cells, leading to apoptosis (programmed cell death) . The compound’s structure allows it to interact with various pathways, making it effective in different biological contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide lies in its combination of functional groups, which confer specific chemical properties and biological activities. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C19H25N5O4S2

Molecular Weight

451.6 g/mol

IUPAC Name

4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H25N5O4S2/c1-23(30(27,28)16-10-8-15(9-11-16)22-29(3,25)26)13-12-20-14-19-21-17-6-4-5-7-18(17)24(19)2/h4-11,20,22H,12-14H2,1-3H3

InChI Key

SWAUORXDOAHCMM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNCCN(C)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C

Origin of Product

United States

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